molecular formula C12H14KN3O4 B15320692 potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate CAS No. 2803861-39-2

potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate

Cat. No.: B15320692
CAS No.: 2803861-39-2
M. Wt: 303.36 g/mol
InChI Key: XVJRTMDIBMBUEY-UHFFFAOYSA-M
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Description

Potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a pyrrolo[3,4-d]pyrimidine core. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate typically involves the reaction of pyrrolo[3,4-d]pyrimidine derivatives with tert-butyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide, dimethylformamide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often studied using molecular modeling and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

2803861-39-2

Molecular Formula

C12H14KN3O4

Molecular Weight

303.36 g/mol

IUPAC Name

potassium;6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C12H15N3O4.K/c1-12(2,3)19-11(18)15-5-7-4-13-9(10(16)17)14-8(7)6-15;/h4H,5-6H2,1-3H3,(H,16,17);/q;+1/p-1

InChI Key

XVJRTMDIBMBUEY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C(=O)[O-].[K+]

Origin of Product

United States

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